Cas no 51586-25-5 (N-(1-phenylethyl)cyclopropanamine)
51586-25-5 structure
Product Name:N-(1-phenylethyl)cyclopropanamine
Numero CAS:51586-25-5
MF:C11H15N
MW:161.243502855301
MDL:MFCD09044704
CID:370507
PubChem ID:362779
Update Time:2025-04-19
N-(1-phenylethyl)cyclopropanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanamine,N-cyclopropyl-a-methyl-
- N-(1-methyl)cyclopropylbenzylamine
- alpha-Methyl-N-cyclopropylbenzylamine
- Benzenemethanamine, N-cyclopropyl-alpha-methyl-
- N-Cyclopropyl-alpha-methylbenzylamine
- N-(1-phenylethyl)cyclopropanamine
- NSC627056
- IYKMJEUFFZDRLS-UHFFFAOYSA-N
- EN300-33084
- Nmcpba
- DTXSID70965910
- AKOS000128431
- 51586-25-5
- AKOS017280060
- SCHEMBL664938
-
- MDL: MFCD09044704
- Inchi: 1S/C11H15N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
- Chiave InChI: IYKMJEUFFZDRLS-UHFFFAOYSA-N
- Sorrisi: N(C(C)C1C=CC=CC=1)C1CC1
Proprietà calcolate
- Massa esatta: 161.12055
- Massa monoisotopica: 161.12
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 134
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 12Ų
Proprietà sperimentali
- Densità: 0.99
- Punto di ebollizione: 235.7°Cat760mmHg
- Punto di infiammabilità: 94.5°C
- Indice di rifrazione: 1.546
- PSA: 12.03
N-(1-phenylethyl)cyclopropanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33084-0.05g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 0.05g |
$348.0 | 2025-03-18 | |
| Enamine | EN300-33084-0.1g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 0.1g |
$364.0 | 2025-03-18 | |
| Enamine | EN300-33084-0.25g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
| Enamine | EN300-33084-0.5g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 0.5g |
$397.0 | 2025-03-18 | |
| Enamine | EN300-33084-1.0g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
| Enamine | EN300-33084-2.5g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 2.5g |
$810.0 | 2025-03-18 | |
| Enamine | EN300-33084-5.0g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
| Enamine | EN300-33084-10.0g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 95.0% | 10.0g |
$1778.0 | 2025-03-18 | |
| Enamine | EN300-33084-1g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 1g |
$414.0 | 2023-09-04 | ||
| Enamine | EN300-33084-5g |
N-(1-phenylethyl)cyclopropanamine |
51586-25-5 | 5g |
$1199.0 | 2023-09-04 |
N-(1-phenylethyl)cyclopropanamine Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
51586-25-5 (N-(1-phenylethyl)cyclopropanamine) Prodotti correlati
- 356539-54-3((cyclopropylmethyl)(1-phenylethyl)amine)
- 848658-77-5(N-{4-(propan-2-yl)phenylmethyl}cyclopropanamine)
- 10137-87-8(N-Ethyl-1-phenylethanamine)
- 13324-66-8(N-Cyclopropylbenzylamine)
- 19302-16-0(N-(1-Phenylethyl)propan-2-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso